Ethyl 6-chloro-4-hydroxy-2-naphthoate

Description

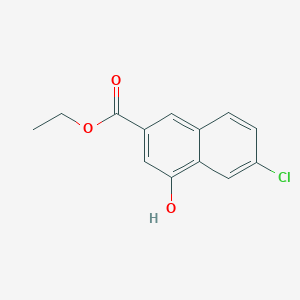

Ethyl 6-chloro-4-hydroxy-2-naphthoate is a naphthalene-derived ester featuring a hydroxyl (-OH) group at the 4-position, a chlorine atom at the 6-position, and an ethyl ester moiety at the 2-position. This compound belongs to a class of polycyclic aromatic carboxylates with applications in organic synthesis, pharmaceuticals, and materials science. Its structural complexity arises from the naphthalene backbone, which allows for diverse substitution patterns influencing reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C13H11ClO3 |

|---|---|

Molecular Weight |

250.68 g/mol |

IUPAC Name |

ethyl 6-chloro-4-hydroxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C13H11ClO3/c1-2-17-13(16)9-5-8-3-4-10(14)7-11(8)12(15)6-9/h3-7,15H,2H2,1H3 |

InChI Key |

WOARMQBMOMSYHR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C2C=C(C=CC2=C1)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 6-chloro-4-hydroxy-, ethyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid, 6-chloro-4-hydroxy- with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 6-chloro-4-hydroxy-, ethyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of 2-Naphthalenecarboxylic acid, 6-chloro-4-oxo-, ethyl ester.

Reduction: Formation of 2-Naphthalenecarboxylic acid, 6-chloro-4-hydroxy-, ethyl alcohol.

Substitution: Formation of 2-Naphthalenecarboxylic acid, 6-substituted-4-hydroxy-, ethyl ester.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 6-chloro-4-hydroxy-, ethyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 6-chloro-4-hydroxy-, ethyl ester involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The chlorine atom may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Ethyl 6-chloro-4-hydroxy-2-naphthoate shares structural homology with several naphthalene derivatives, differing primarily in substituents and functional groups. Key analogs include:

Key Differences:

Substituent Effects :

- The chlorine atom in this compound enhances electrophilic substitution resistance compared to hydroxyl- or methoxy-substituted analogs .

- The ethyl ester group improves lipophilicity relative to the carboxylic acid form (6-hydroxy-2-naphthoic acid), making it more soluble in organic solvents .

Synthetic Pathways: Ethyl 6-hydroxy-2-naphthoate is synthesized via literature-reported methods involving condensation reactions, similar to the title compound but lacking chlorination steps . Bulkier analogs (e.g., methoxy-naphthyl derivatives) require multi-step protocols, including chalcone formation and cyclohexenone ring closure, as seen in .

Physical Properties :

- Melting Points : Chlorinated derivatives typically exhibit higher melting points than hydroxylated analogs due to increased molecular symmetry and halogen-based intermolecular forces. For example, 6-hydroxy-2-naphthoic acid melts at ~250°C , while methoxy-substituted cyclohexene carboxylates melt above 440 K .

- Crystallography : The dihedral angles between naphthalene rings in methoxy-substituted analogs (58.6°) suggest greater steric hindrance compared to simpler esters .

Applications: this compound: Potential use in antifungal or antibacterial agents, inferred from bioactive ethyl acetate extracts of related compounds . 6-Hydroxy-2-naphthoic acid: Employed as a synthetic intermediate for dyes and pharmaceuticals, with safety protocols emphasizing avoidance of food contact .

Biological Activity

Ethyl 6-chloro-4-hydroxy-2-naphthoate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C12H11ClO3

- Molecular Weight : Approximately 236.67 g/mol

- Functional Groups : Hydroxyl group (-OH) at the 4-position and an ethyl ester at the 2-position, with chlorine substituent at the 6-position.

These structural characteristics contribute to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors. The presence of the hydroxyl and chlorine groups enhances its solubility and bioavailability, which may facilitate its interaction with biological molecules.

Research indicates that compounds similar to this compound often exhibit antimicrobial, anti-inflammatory, and anticancer properties. The specific mechanism through which this compound exerts its effects may involve modulation of biochemical pathways associated with these activities.

Antimicrobial Properties

This compound has shown promise as an antimicrobial agent. Studies indicate that it may inhibit the growth of various pathogens, including bacteria and fungi. The effectiveness of this compound can be attributed to its structural features that enhance membrane permeability and disrupt microbial cell functions.

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Bacteria | Inhibition of growth in Staphylococcus aureus | |

| Fungi | Antifungal activity against Candida albicans |

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, potentially through the activation of specific signaling pathways.

| Cancer Cell Line | Effect Observed | Reference |

|---|---|---|

| HeLa | Induction of apoptosis | |

| MCF-7 | Growth inhibition |

Study on Antimicrobial Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The compound demonstrated significant inhibitory effects on gram-positive bacteria, with a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics.

Study on Anticancer Properties

Another study focused on the anticancer properties of this compound in breast cancer models. The results indicated that treatment with this compound led to a reduction in tumor size and enhanced survival rates in animal models, suggesting its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.